molecular formula C9H21N B1462282 Tert-butyl(2-methylbutyl)amine CAS No. 160287-03-6

Tert-butyl(2-methylbutyl)amine

Cat. No.: B1462282
CAS No.: 160287-03-6
M. Wt: 143.27 g/mol
InChI Key: NQMXCUHVJMOJKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butylamine is an organic chemical compound with the formula (CH3)3CNH2 . It is a colorless liquid with a typical amine-like odor . It is an aliphatic primary amine . It is used as an intermediate in the preparation of the sulfenamides .


Synthesis Analysis

Tert-butylamine is produced commercially by direct amination of isobutylene using zeolite catalysts . The Ritter reaction of isobutene with hydrogen cyanide is not useful because it produces too much waste . In the laboratory, it can be prepared by the hydrogenolysis of 2,2-dimethylethylenimine, or via tert-butylphthalimide .


Molecular Structure Analysis

The molecular formula of Tert-butylamine is C4H11N . The average mass is 73.137 Da and the monoisotopic mass is 73.089149 Da .


Chemical Reactions Analysis

Tert-butylamine is used as an intermediate in the preparation of the sulfenamides such as N-tert-butyl-2-benzothiazylsulfenamide and N-tert-butyl-2-benzothiazylsulfenimide . As rubber accelerators, these compounds modify the rate of vulcanization of rubber .


Physical and Chemical Properties Analysis

Tert-butylamine is a colorless liquid . It has a density of 0.696 g/mL . It is miscible in water and soluble in alcohols . The boiling point is between 43 to 47 °C .

Scientific Research Applications

  • Synthesis and Characterization in Inorganic Chemistry : This compound has been used in the synthesis and characterization of zinc bis[(alkyl)(trimethylsilyl)amide] compounds. This research involved the preparation and full characterization of a series of secondary (alkyl)(trimethylsilyl)amines, including 2-methylbutyl, and their conversion to corresponding zinc bis(amide) compounds. This study contributes to understanding the trends in volatility of these compounds and the intermolecular forces present in their condensed phase (Gaul, Just, & Rees, 2000).

  • Modification in Polymer Science : In polymer science, primary amine end-functional poly(tert-butyl acrylate)s have been synthesized using the Gabriel reaction, which involves the polymerization of tert-butyl acrylate and subsequent conversion processes. This method offers insights into end group interconversions in polymer chains (Monge et al., 2007).

  • Catalysis in Organometallic Chemistry : Tert-butyl(2-methylbutyl)amine has been used in the synthesis of group 10 metal aminopyridinato complexes. These complexes have applications as catalysts in aryl-Cl activation and hydrosilane polymerization, demonstrating the compound's significance in facilitating important chemical transformations (Deeken et al., 2006).

  • Asymmetric Synthesis in Organic Chemistry : The compound is involved in the asymmetric synthesis of amines using tert-butanesulfinamide. This process is crucial in the efficient synthesis of a broad range of amine structures, highlighting its importance in the creation of bioactive molecules and pharmaceutical agents (Xu, Chowdhury, & Ellman, 2013).

  • Chemoselective Deprotection in Organic Synthesis : It has been used in studies exploring chemoselective hydrolysis of tert-butyl esters, which is significant in understanding the selective deprotection in the presence of other acid-labile groups (Kaul et al., 2004).

  • Enantioselective Syntheses in Organic Chemistry : This compound is part of a class of primary amine-thioureas based on tert-butyl esters of α-amino acids, showing its utility in enantioselective syntheses and organocatalytic reactions (Tsakos, Kokotos, & Kokotos, 2012).

Mechanism of Action

The mechanism of action of Tert-butylamine involves the use of the tert-butyl group as a probe for NMR studies of macromolecular complexes . The tert-butyl group becomes protonated, and the loss of the tert-butyl cation results in a carbamic acid . Decarboxylation of the carbamic acid results in the free amine .

Safety and Hazards

Tert-butylamine is highly flammable and its vapors may form explosive mixtures with air . It is harmful if swallowed and toxic if inhaled . It causes severe skin burns and eye damage . It may cause respiratory irritation and damage to organs through prolonged or repeated exposure .

Future Directions

Tert-butylamine has been used in the synthesis of N-heterocycles via sulfinimines . This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives that represent the structural motif of many natural products and therapeutically applicable compounds .

Properties

IUPAC Name

N-tert-butyl-2-methylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21N/c1-6-8(2)7-10-9(3,4)5/h8,10H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQMXCUHVJMOJKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CNC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl(2-methylbutyl)amine
Reactant of Route 2
Reactant of Route 2
Tert-butyl(2-methylbutyl)amine
Reactant of Route 3
Reactant of Route 3
Tert-butyl(2-methylbutyl)amine
Reactant of Route 4
Reactant of Route 4
Tert-butyl(2-methylbutyl)amine
Reactant of Route 5
Reactant of Route 5
Tert-butyl(2-methylbutyl)amine
Reactant of Route 6
Reactant of Route 6
Tert-butyl(2-methylbutyl)amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.